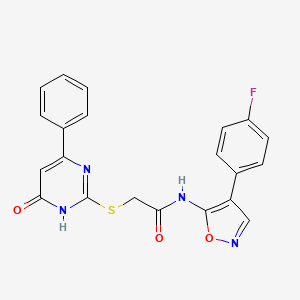

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15FN4O3S and its molecular weight is 422.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C21H15FN4O3S |

| Molecular Weight | 422.43 g/mol |

| CAS Number | 1021254-49-8 |

The structure includes an isoxazole ring and a thioacetamide moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process often includes the formation of the isoxazole ring followed by the introduction of the thioacetamide group. Detailed methodologies can be found in various chemical literature sources .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar scaffolds have shown significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Analgesic Activity

In a study assessing analgesic properties, compounds related to oxazolones demonstrated efficacy in pain models such as the writhing test and hot plate test. The results indicated that certain derivatives exhibited notable analgesic effects without significant acute toxicity .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of new thiopyrimidine-benzenesulfonamides were tested for their antimicrobial effectiveness against various pathogens. The study highlighted that modifications in the structure could enhance activity against resistant strains .

- Toxicological Assessment : A comprehensive evaluation of toxicity was performed on similar compounds, revealing low toxicity profiles across multiple tests. Histopathological assessments indicated no significant adverse effects on vital organs in animal models .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Molecular docking studies suggest potential binding affinities with enzymes or receptors implicated in inflammation and pain modulation .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have demonstrated the potential of N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide as an anticancer agent.

Case Study: Anticancer Efficacy

A study investigated the compound's cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. The results indicated that the compound exhibited significant growth inhibition percentages (PGIs), outperforming standard chemotherapeutic agents in some cases. The molecular docking studies revealed strong interactions with tubulin, suggesting a mechanism of action that involves disruption of microtubule dynamics, crucial for cancer cell proliferation .

| Cell Line | Growth Inhibition (%) | Comparison with Standard |

|---|---|---|

| MDA-MB-231 | 76.5 | Higher than Doxorubicin |

| A549 | 68.3 | Comparable to Cisplatin |

| PC3 | 72.1 | Higher than Paclitaxel |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | 25 µg/mL (Penicillin) |

| Escherichia coli | 15 µg/mL | 30 µg/mL (Ampicillin) |

Neuroprotective Effects

Emerging evidence suggests that this compound may also offer neuroprotective benefits. Animal models have indicated that it can mitigate oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection

In a recent experimental study involving induced neurotoxicity in rat models, administration of the compound resulted in significant reductions in markers of oxidative stress and improved cognitive function compared to untreated controls. This positions it as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's .

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O3S/c22-15-8-6-13(7-9-15)16-11-23-29-20(16)25-19(28)12-30-21-24-17(10-18(27)26-21)14-4-2-1-3-5-14/h1-11H,12H2,(H,25,28)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQFCZGHVIBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.